1-Chloro-2-ethenyl-1-fluoro-2-methylcyclopropane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

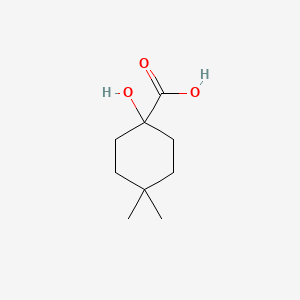

1-Chloro-2-ethenyl-1-fluoro-2-methylcyclopropane is an organic compound with the chemical formula C6H8ClF . It appears as a liquid . The compound has a molecular weight of 134.58 .

Molecular Structure Analysis

The IUPAC name for this compound is this compound . The compound’s structure can be represented by the SMILES string: CC1(CC1(F)Cl)C=C .Physical And Chemical Properties Analysis

The compound is a liquid at room temperature . The storage temperature is 4 °C . More detailed physical and chemical properties such as boiling point, melting point, and density were not found in the search results.Scientific Research Applications

Ethylene Inhibition and Plant Growth

- 1-Methylcyclopropene (1-MCP) as an Ethylene Inhibitor : A study by Blankenship and Dole (2003) discusses 1-MCP, a closely related compound to 1-Chloro-2-ethenyl-1-fluoro-2-methylcyclopropane, and its role as an ethylene action inhibitor. This compound is significant in the study of plant growth and has been applied to a wide range of fruits, vegetables, and floriculture crops. It's noted for its low effective concentrations and interaction with temperature, which can influence its effectiveness (Blankenship & Dole, 2003).

Chemical Synthesis and Reactions

- Formation of 2-Fluoro-3-Alkoxy-1,3-Butadienes : Patrick, Rogers, and Gorrell (2002) reported that 1-Chloro-1-fluoro-2-methoxy-2-methylcyclopropane can undergo a reaction to yield 2-fluoro-3-alkoxy-1,3-butadienes. This reaction has implications for organic synthesis, particularly in the formation of specific dienes that have applications in various chemical processes (Patrick, Rogers, & Gorrell, 2002).

Photocycloaddition and Cyclopropane Formation

- Directed Cyclopropane Ring Formation : Gilbert, Heath, and Rodwell (1989) studied the meta-photocycloaddition of trans-1,2-dichloroethene to benzene rings, leading to the formation of the cyclopropane ring in a specific skeleton. This research highlights the use of this compound in the synthesis of complex organic structures, offering insights into the mechanisms of such reactions (Gilbert, Heath, & Rodwell, 1989).

Ring-opening Fragmentation

- Halide-promoted Fragmentation : Schlosser, Dahan, and Cottens (1984) explored the ring-opening fragmentation of 1-chloro-1-fluoro-2-(trimethylsilyl)methylcyclopropanes, which leads to the formation of 2-fluorobutadienes. This study contributes to the understanding of the behavior of cyclopropane compounds under specific conditions and their potential applications in synthetic organic chemistry (Schlosser, Dahan, & Cottens, 1984).

Safety and Hazards

properties

IUPAC Name |

1-chloro-2-ethenyl-1-fluoro-2-methylcyclopropane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClF/c1-3-5(2)4-6(5,7)8/h3H,1,4H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZJGLYCRUCDVST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1(F)Cl)C=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClF |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclobutane]-6-ylpropanamide](/img/structure/B2896320.png)

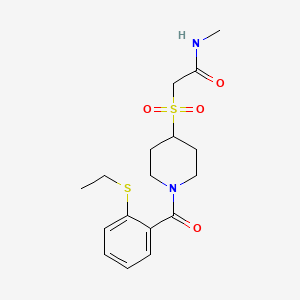

![Ethyl 1-((4-chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2896321.png)

![Methyl 2-[(2-methylbenzoyl)amino]benzoate](/img/structure/B2896323.png)

![4-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2896325.png)

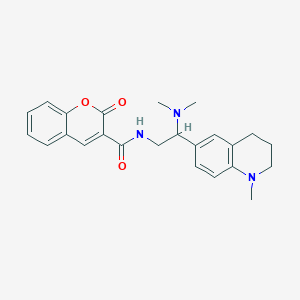

![1-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]benzo[f]chromen-3-one](/img/structure/B2896330.png)

![8-(4-methoxyphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2896331.png)

![(3Z)-5-(4-ethylphenyl)-3-[(4-methoxyphenyl)methylidene]furan-2-one](/img/structure/B2896336.png)

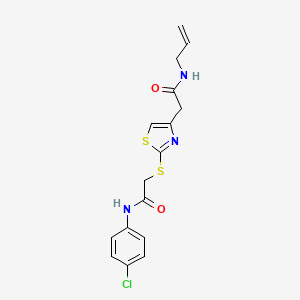

![3-allyl-2-((2-(3,4-dimethoxyphenyl)-2-oxoethyl)thio)-5-(5-methylfuran-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2896337.png)